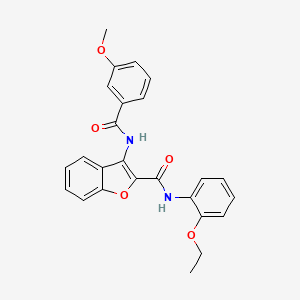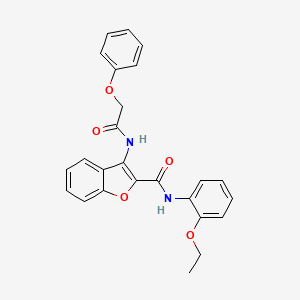
N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide, also known as NEMBC, is a small molecule compound belonging to the class of compounds known as benzamides. It has been studied for its potential therapeutic and diagnostic applications in various fields of medicine. NEMBC has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. In addition, it has been found to have a number of pharmacological effects, such as inhibition of angiogenesis and inhibition of cell proliferation.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide has been studied for its potential therapeutic and diagnostic applications in various fields of medicine. In particular, it has been studied for its anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. It has been found to possess anti-inflammatory activity in both in vivo and in vitro models, and has been shown to inhibit the production of pro-inflammatory cytokines. In addition, it has been found to possess anti-cancer activity, as it has been shown to inhibit the proliferation of various cancer cell lines. Furthermore, this compound has been found to possess anti-viral activity, as it has been shown to inhibit the replication of various viruses, including HIV-1 and influenza virus. Finally, this compound has been found to possess anti-bacterial activity, as it has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
Mecanismo De Acción
The exact mechanism of action of N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide is not yet fully understood. However, it is believed to act through multiple mechanisms, including inhibition of angiogenesis, inhibition of cell proliferation, and modulation of the immune system. This compound has been found to inhibit the production of pro-inflammatory cytokines, and it has been suggested that this inhibition may be due to its ability to inhibit the activity of enzymes involved in the production of these cytokines. In addition, this compound has been found to inhibit the proliferation of various cancer cell lines, and this inhibition is believed to be due to its ability to inhibit the activity of enzymes involved in cell proliferation. Finally, this compound has been found to modulate the immune system, and this modulation is believed to be due to its ability to interact with various immune receptors and modulate their activity.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. In addition, it has been found to possess a number of pharmacological effects, such as inhibition of angiogenesis and inhibition of cell proliferation. Finally, this compound has been found to modulate the immune system, and this modulation is believed to be due to its ability to interact with various immune receptors and modulate their activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide in laboratory experiments is its wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. In addition, it has been found to possess a number of pharmacological effects, such as inhibition of angiogenesis and inhibition of cell proliferation. Furthermore, this compound has been found to modulate the immune system, and this modulation is believed to be due to its ability to interact with various immune receptors and modulate their activity.
The main limitation of using this compound in laboratory experiments is its high cost. In addition, it is not always easy to obtain the compound in pure form, and it can be difficult to synthesize the compound in large quantities.
Direcciones Futuras
Given the wide range of biological activities and pharmacological effects of N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide, there are many potential future directions for research. These include further exploration of its anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties, as well as its potential therapeutic and diagnostic applications in various fields of medicine. In addition, further research could be conducted into the mechanism of action of this compound, as well as its potential side effects and toxicity. Furthermore, further research could be conducted into its potential use in drug delivery systems, and its potential use as a novel therapeutic agent. Finally, further research could be conducted into its potential use in the development of new diagnostic tools and the development of new drugs.
Métodos De Síntesis
N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide can be synthesized using a variety of methods, including the reaction of 2-ethoxyphenylacetonitrile with 3-methoxybenzamido-1-benzofuran-2-carboxylic acid in the presence of a suitable base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an inert atmosphere and the product is isolated in good yield.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-3-[(3-methoxybenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-3-31-21-14-7-5-12-19(21)26-25(29)23-22(18-11-4-6-13-20(18)32-23)27-24(28)16-9-8-10-17(15-16)30-2/h4-15H,3H2,1-2H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEINIFCIXTJKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-ethyl-5-(4-fluorophenyl)-8,8-dimethyl-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B6490228.png)
![1-ethyl-5-(4-hydroxyphenyl)-8,8-dimethyl-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B6490234.png)
![2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6490239.png)
![2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-(3-ethylphenyl)acetamide](/img/structure/B6490244.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6490258.png)
![2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N,N-dimethyl-3-oxobutanamide](/img/structure/B6490265.png)
![methyl 5-{[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate](/img/structure/B6490272.png)
![3-(3,4-dimethylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6490273.png)
![N-(2-fluorophenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B6490275.png)
![N-(2-methoxy-5-methylphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B6490283.png)
![N-(3-chlorophenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B6490286.png)
![N-{2-[(2-ethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6490325.png)

![N-(2-ethoxyphenyl)-3-[2-(3-methylphenoxy)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490336.png)
